Methanone, (2-amino-3-thienyl)(2-methylphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-amino-3-thienyl)(2-methylphenyl)- typically involves the reaction of 2-amino-3-thiophenecarboxylic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Methanone, (2-amino-3-thienyl)(2-methylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-amino-3-thienyl)(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methanone, (2-amino-3-thienyl)(2-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methanone, (2-amino-3-thienyl)(2-methylphenyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thienyl and methylphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-amino-3-thienyl)(phenyl)methanone
- (3-amino-1-benzothien-2-yl)(phenyl)methanone
- (2-amino-3-pyridinyl)(phenyl)methanone
Uniqueness
Methanone, (2-amino-3-thienyl)(2-methylphenyl)- is unique due to the presence of both a thienyl and a methylphenyl group, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
55654-24-5 |
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Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
(2-aminothiophen-3-yl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C12H11NOS/c1-8-4-2-3-5-9(8)11(14)10-6-7-15-12(10)13/h2-7H,13H2,1H3 |
InChI Key |
RJIFCNHVNIBKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(SC=C2)N |
Origin of Product |
United States |
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